1-(4-nitrophenyl)-3-phenyladamantane
Overview
Description
1-(4-Nitrophenyl)-3-phenyladamantane is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to an adamantane core. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The nitrophenyl group introduces electron-withdrawing characteristics, while the phenyl group contributes to the compound’s aromaticity.
Scientific Research Applications
1-(4-Nitrophenyl)-3-phenyladamantane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-3-phenyladamantane typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of adamantane with 4-nitrobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 1-(4-nitrophenyl)adamantane, which is then subjected to further alkylation with phenylmagnesium bromide (Grignard reagent) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-3-phenyladamantane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Reduction: 1-(4-aminophenyl)-3-phenyladamantane.
Oxidation: 1-(4-nitrophenyl)-3-(4-hydroxyphenyl)adamantane.
Substitution: 1-(4-methoxyphenyl)-3-phenyladamantane.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-phenyladamantane depends on its specific application. In biological systems, the nitrophenyl group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity. The phenyl group contributes to the compound’s overall hydrophobicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-(4-Nitrophenyl)adamantane: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyladamantane: Lacks the nitrophenyl group, affecting its electron-withdrawing characteristics and reactivity.
1-(4-Aminophenyl)-3-phenyladamantane: A reduced form with an amino group instead of a nitro group, exhibiting different reactivity and biological activity.
Uniqueness: 1-(4-Nitrophenyl)-3-phenyladamantane is unique due to the combination of the nitrophenyl and phenyl groups attached to the adamantane core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenyladamantane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-23(25)20-8-6-19(7-9-20)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNUODORWAMYFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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